N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a conjugated exocyclic double bond at position 3. Key structural features include:
- 5-(2-Fluorophenyl)methylidene substituent: The electron-withdrawing fluorine atom on the benzylidene group enhances electrophilicity and influences π-π stacking interactions .
- N-ethyl-N-(2-hydroxyethyl)propanamide side chain: The polar hydroxyethyl group improves aqueous solubility compared to non-hydroxylated analogs .
Synthetic routes typically involve Knoevenagel condensation of 4-oxo-2-thioxothiazolidine with substituted aldehydes, followed by alkylation or acylation at N-3 .
Properties
IUPAC Name |
N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c1-2-19(9-10-21)15(22)7-8-20-16(23)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11,21H,2,7-10H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYGZAUPEPPNBK-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide is a compound that belongs to the thiazolidinone class of heterocycles, which has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed examination of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thiazolidinone core : This is crucial for its biological activity.
- Fluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
- Hydroxyethyl substituent : May influence solubility and interaction with biological targets.
Molecular Formula
The molecular formula of the compound is .
Crystal Structure
The crystal structure analysis reveals that the molecule exhibits significant coplanarity among its rings, which may affect its binding interactions with biological targets .
Anticancer Properties
Research indicates that thiazolidinone derivatives, including this compound, have shown promising anticancer activity. A study highlighted the potential of 5-en-thiazolidinones to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have demonstrated that compounds with similar structures exhibit significant activity against human leukemia cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance or reduce anticancer efficacy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-Ethyl Thiazolidinone | 15 | HL-60 (Human leukemia) |
| Related Thiazolidinone | 30 | MCF-7 (Breast cancer) |
Antimicrobial Activity
Thiazolidinones are also known for their antimicrobial properties. The presence of sulfur in the thiazolidinone ring has been linked to enhanced antimicrobial activity against various pathogens.
Study Findings
A comparative study showed that thiazolidinone derivatives exhibited broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MIC) for several strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The biological mechanisms attributed to this compound's activity include:
- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Through pathways such as caspase activation and mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Variations in Thiazolidinone Analogs
Electronic and Steric Effects
- Fluorine vs. Methoxy/Thiophene : The 2-fluorophenyl group in the target compound reduces electron density at the benzylidene ring compared to 3-methoxy or thiophene substituents, altering UV-Vis absorption maxima by ~20 nm .
- Hydroxyethyl vs. Hydroxyphenyl : The N-(2-hydroxyethyl) group enhances water solubility (logP = 1.2) relative to N-(4-hydroxyphenyl) derivatives (logP = 2.8) .
Spectroscopic Distinctions
- NMR: The 2-fluorophenyl group in the target compound produces a distinct doublet at δ 7.45–7.55 ppm (¹H) and a CF coupling signal at δ 115–120 ppm (¹³C), absent in non-fluorinated analogs .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺ = 433.1) differs from thiophene-substituted analogs ([M+H]⁺ = 407.0) due to fluorine’s atomic mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
